Ferrous gluconate dihydrate

Übersicht

Beschreibung

Ferrous gluconate dihydrate, also known as iron(II) gluconate, is a compound commonly used as an iron supplement. It is the iron(II) salt of gluconic acid and is often prescribed to treat iron deficiency anemia. Iron is an essential mineral required for various bodily functions, including the production of hemoglobin and myoglobin, which are crucial for transporting oxygen in the blood and muscles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ferrous gluconate dihydrate can be synthesized through several methods. One common method involves the reaction of gluconic acid with iron powder. The process typically includes the following steps:

Hydrolysis: Glucose-delta-lactone is hydrolyzed to obtain gluconic acid.

Reaction with Iron: The gluconic acid is then reacted with iron powder to form ferrous gluconate.

Decolorization and Filtration: The product is decolorized, filtered, and concentrated.

Crystallization and Drying: The concentrated solution is crystallized, centrifuged, crushed, dried, granulated, mixed, and packaged

Industrial Production Methods

Industrial production of ferrous gluconate often involves the oxidation-neutralization method, oxidation-exchange method, acidolysis-exchange method, or double salt decomposition method. These methods typically use glucose and calcium gluconate as raw materials .

Analyse Chemischer Reaktionen

Types of Reactions

Ferrous gluconate dihydrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to ferric gluconate.

Reduction: It can also participate in reduction reactions, where it acts as a reducing agent.

Substitution: This compound can undergo substitution reactions, where the gluconate ion is replaced by other ligands

Common Reagents and Conditions

Common reagents used in reactions with ferrous gluconate include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as ascorbic acid for reduction reactions.

Acids and Bases: For substitution reactions, various acids and bases can be used to facilitate the exchange of ligands.

Major Products Formed

The major products formed from these reactions include ferric gluconate (from oxidation) and various substituted iron complexes (from substitution reactions) .

Wissenschaftliche Forschungsanwendungen

Ferrous gluconate dihydrate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its role in cellular processes and its impact on iron metabolism.

Medicine: Widely used to treat iron deficiency anemia and studied for its bioavailability and efficacy.

Industry: Used as a food additive to maintain the color of processed foods, such as black olives .

Wirkmechanismus

Ferrous gluconate dihydrate works by replenishing iron stores in the body. Iron is a crucial component of hemoglobin, myoglobin, and various enzymes. By providing a supplemental source of iron, ferrous gluconate helps in the production of hemoglobin, which is essential for transporting oxygen in the blood. The compound is absorbed in the gastrointestinal tract and incorporated into the body’s iron stores .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ferrous Sulfate: Contains 20% elemental iron by weight and is commonly used as an iron supplement.

Ferrous Fumarate: Contains 33% elemental iron by weight and is another popular iron supplement.

Polysaccharide-Iron Complex: Contains 46% elemental iron by weight and is used for its high iron content .

Uniqueness

Ferrous gluconate dihydrate is unique in its relatively lower elemental iron content (12% by weight) compared to other iron supplements. This lower iron content can result in fewer gastrointestinal side effects, making it a preferred choice for individuals who experience adverse reactions to other iron supplements .

Biologische Aktivität

Ferrous gluconate dihydrate (FGD) is a widely used iron supplement, primarily known for its role in treating iron deficiency anemia (IDA). This article explores its biological activity, focusing on its pharmacodynamics, efficacy in clinical studies, and various applications in both medical and nutritional contexts.

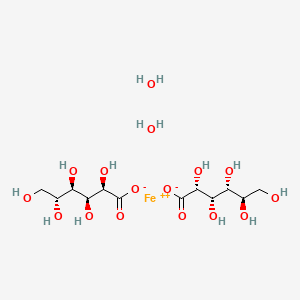

- Chemical Formula : C₁₂H₂₂FeO₁₄

- Molecular Weight : 446.139 g/mol

- Structure : It is the iron(II) salt of gluconic acid, often represented as a black compound.

FGD serves as a source of elemental iron, which is crucial for hemoglobin synthesis in red blood cells. Upon ingestion, it dissociates to release ferrous ions (Fe²⁺), which are then absorbed in the gastrointestinal tract. The bioavailability of iron from ferrous gluconate is generally higher compared to other forms such as ferrous sulfate, making it particularly effective for treating IDA .

Pharmacodynamics

The primary biological activity of FGD includes:

- Treatment of Iron Deficiency Anemia : FGD effectively increases hemoglobin levels and improves iron stores in the body.

- Immune Function : Iron plays a vital role in immune response; thus, adequate iron levels can enhance immune function .

- Reduction of Fatigue : Adequate iron levels are associated with reduced fatigue and improved physical performance, particularly in populations at risk of deficiency .

Case Study: Comparison with Ferrous Sulfate

A study conducted on 120 toddlers compared the efficacy of daily supplementation with FGD versus ferrous sulfate (FS). The results demonstrated that:

- Hemoglobin Levels : After six months, the FGD group showed a significant increase in hemoglobin (12.45 g/dL) compared to the FS group (10.46 g/dL), with a p-value of 0.001.

- Ferritin Levels : Ferritin levels also significantly increased in the FGD group (59.63 ng/mL) versus the FS group (28.08 ng/mL), indicating better iron repletion .

| Parameter | FS Group (n=60) | FG Group (n=60) | P-value |

|---|---|---|---|

| Hemoglobin (g/dL) | 10.46 | 12.45 | 0.001 |

| Ferritin (ng/mL) | 28.08 | 59.63 | 0.001 |

Applications in Nutrition

FGD is not only utilized as a therapeutic agent but also finds applications as a food additive. It is often added to processed foods to enhance their iron content, particularly in products aimed at populations vulnerable to iron deficiency, such as children and pregnant women . In Europe, it is recognized under the E number E579.

Safety and Toxicity

While FGD is generally safe when used as directed, there are potential risks associated with overdose. Symptoms of toxicity may include gastrointestinal distress, cardiovascular issues, and systemic effects such as shock or coma at high doses (>60 mg/kg) . Therefore, monitoring and proper dosing are essential to prevent adverse effects.

Eigenschaften

IUPAC Name |

iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBSKTPEFSQVHL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24FeO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6047-12-7 | |

| Record name | Ferrous gluconate dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.